![molecular formula C10H5Cl2F3O2 B1387536 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 35981-64-7](/img/structure/B1387536.png)
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DCF-TFB, is an organofluorine compound with a wide range of applications in scientific research. Due to its unique properties, DCF-TFB has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antitumor Activity
- Antitumor Evaluation : A study synthesized and evaluated a series of compounds, including 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones, for in vitro antitumor activity. One compound, in particular, showed potential and broad-spectrum antitumor activity, comparable to known drugs, and yielded selective activities toward melanoma, colon, non-small lung, and breast cancer cell lines (Al-Suwaidan et al., 2015).
Fluorescent Probes and Photopolymerization Monitoring
- Fluorescent Probes for Polymerization : A carbazole derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, was investigated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. The study found that this compound provides an accurate response during the polymerization process and is more sensitive than other probes previously reported (Ortyl et al., 2014).
Luminescence Probes for Medical Diagnostics
- Bilirubin Detection in Serum : Europium complexes with different β-diketone-derived ligands, including 1-(9-ethyl-9H-carbazol-7-yl)-4,4,4-trifluorobutane-1,3-dione, were synthesized for detecting total bilirubin in blood serum. These complexes, using fluorescence spectroscopy, could reliably detect bilirubin with high sensitivity, showing potential for routine medical diagnostics (Yang et al., 2018).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-5-1-2-7(12)6(3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSCOENQJVQDRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655692 | |
Record name | 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
35981-64-7 | |
Record name | 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.